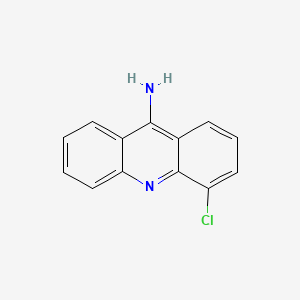
Acridine, 9-amino-4-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-amino-4-chloro- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
準備方法
The synthesis of acridine, 9-amino-4-chloro- typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization to yield acridone derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Acridine, 9-amino-4-chloro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can introduce different functional groups onto the acridine ring .
科学的研究の応用
Acridine, 9-amino-4-chloro- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various acridine derivatives with potential pharmaceutical properties . In biology, it is used as a fluorescent dye for the visualization of biomolecules . In medicine, acridine derivatives have been investigated for their anticancer, antimicrobial, and antiviral activities . Industrial applications include the use of acridine derivatives as dyes and fluorescent materials for laser technologies .
作用機序
The mechanism of action of acridine, 9-amino-4-chloro- involves its ability to intercalate into double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation is driven by charge transfer and π-stacking interactions between the planar acridine ring and the base pairs of the DNA helix . The compound’s ability to interact with DNA and related enzymes is responsible for its various biological activities, including its anticancer and antimicrobial effects .
類似化合物との比較
Acridine, 9-amino-4-chloro- is similar to other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share a common acridine core structure but differ in their functional groups and specific biological activities . For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The unique combination of the amino and chloro groups in acridine, 9-amino-4-chloro- contributes to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
23250-40-0 |
|---|---|
分子式 |
C13H9ClN2 |
分子量 |
228.67 g/mol |
IUPAC名 |
4-chloroacridin-9-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H2,15,16) |
InChIキー |
NSXDSAVBBBKTAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















